1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole is a chemical compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-fluorobenzaldehyde and 4-methoxyphenol, among others. Its synthesis and properties have been discussed in various scientific literature, including studies on its biological activities and applications in drug development.
1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole can be classified as:
The synthesis of 1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole typically involves multi-step organic reactions. One common method includes:
The molecular structure of 1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole can be represented using the following structural formula:
COC1=C(N=N1)N=N2C=C(C=C2F)CC=CC=C
WLOAOBJJEPYTIP-UHFFFAOYSA-N
The compound can participate in various chemical reactions, including:
The mechanism of action for 1-(4-fluorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole is not fully elucidated but is believed to involve:
Research indicates that tetrazoles can exhibit diverse biological activities, including antimicrobial and anticancer effects.
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 7161-35-5